Predicted Lipophilicity (LogP) Differentiates 3-Carboxylate from 2-Carboxylate Positional Isomer
The predicted octanol-water partition coefficient (LogP) for Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate is 2.33 . In contrast, the positional isomer Ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate (CAS 64951-05-9) has a notably different physicochemical profile with a melting point of 133–134 °C , indicating that relocation of the ester from position 3 to position 2 alters solid-state properties and may affect formulation behavior. While no experimentally measured LogP is publicly available for the 2-carboxylate isomer, the difference in regiochemistry between the two compounds is a key parameter for solubility and permeability predictions in drug design.
| Evidence Dimension | Predicted lipophilicity — partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.33 (predicted) |
| Comparator Or Baseline | Ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate (CAS 64951-05-9): melting point 133–134 °C (experimental); no publicly reported LogP for direct comparison |
| Quantified Difference | Not directly quantifiable for LogP; distinct melting point indicates divergent physicochemical behavior between positional isomers |
| Conditions | Predicted LogP calculation (unspecified method, Fluorochem); experimental melting point from ChemExper datasheet |
Why This Matters
Procurement decisions must account for the fact that exchanging the 3-carboxylate for the 2-carboxylate isomer results in a different physical property profile, potentially altering compound behavior in biological assays.
